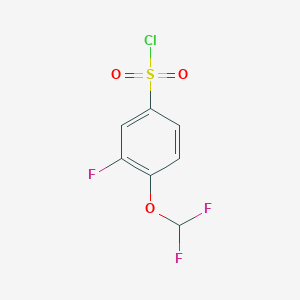

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

Descripción

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) group at position 1, a difluoromethoxy (-OCF₂H) substituent at position 4, and a fluorine atom at position 3 on the benzene ring (Fig. 1). Its molecular formula is C₇H₄ClF₃O₃S, with a calculated molecular weight of 260.52 g/mol. This compound belongs to a class of reactive intermediates widely used in pharmaceutical and agrochemical synthesis, particularly in the preparation of sulfonamides. However, commercial availability of this compound is currently discontinued, as noted by CymitQuimica .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABHZYCQTUFWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

One of the primary strategies involves fluorinating aromatic compounds bearing sulfonyl groups, often starting from chlorinated or fluorinated benzene derivatives. Fluorination can be achieved via nucleophilic substitution using alkali metal fluorides (e.g., potassium fluoride) under high-temperature conditions, or through direct electrophilic fluorination.

Research Findings & Data

- Fluorination of chlorosulfonylbenzenes using potassium fluoride in sulfolane at elevated temperatures (around 160°C) yields fluorinated sulfonyl fluorides with yields up to 65-88%.

- For example, the fluorination of 2,4,5-trichlorobenzenesulfonyl fluoride with KF in sulfolane at 160°C results in the formation of 2,4-difluorobenzenesulfonyl fluoride with a yield of approximately 34% (see).

Operation Details

- Reagents: Chlorosulfonyl derivatives, KF

- Solvent: Sulfolane

- Conditions: Heating at 100-170°C for 4-11 hours

- Outcome: Fluorinated sulfonyl fluorides with yields ranging from 34% to 88%

Chlorosulfonylation Followed by Fluorination

Method Overview

This approach involves initial chlorosulfonylation of aromatic precursors, followed by fluorination to replace chlorine with fluorine. The chlorosulfonylation typically employs chlorosulfonic acid, and subsequent fluorination uses alkali metal fluorides.

Research Findings & Data

- Chlorosulfonylation of aromatic rings is performed using chlorosulfonic acid at controlled temperatures (~70°C), yielding chlorosulfonyl derivatives with high purity (see,).

- These derivatives are then subjected to fluorination with KF or other fluorinating agents, often in sulfolane or acetonitrile, at elevated temperatures.

Operation Details

- Reagents: Chlorosulfonylbenzenes, KF

- Solvent: Sulfolane or acetonitrile

- Conditions: Heating at 100-170°C

- Yield: Up to 88% for fluorinated sulfonyl fluorides

Direct Synthesis from Trichloromethoxybenzene

Method Overview

This method uses trichloromethoxybenzene as a precursor, which undergoes selective fluorination with hydrogen fluoride (HF) under controlled conditions to produce the difluoromethoxy derivative.

Research Findings & Data

Operation Details

- Reagents: Trichloromethoxybenzene, HF

- Conditions: 100-110°C, reaction pressure 2.5-2.8 MPa

- Yield: Approximately 72.6%

Sulfonyl Chloride Intermediate Route

Method Overview

Starting from sulfonyl chlorides, the synthesis involves chlorination, sulfonylation, and fluorination steps. This route is advantageous for introducing sulfonyl groups selectively.

Research Findings & Data

Operation Details

- Reagents: Aromatic sulfonyl chlorides, KF

- Solvent: Sulfolane

- Conditions: 100-170°C, 4-11 hours

- Yields: Up to 88%

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Fluorination of chlorosulfonylbenzenes | Chlorosulfonylbenzenes | KF | Sulfolane | 100-170°C, 4-11h | 34-88% | High-temperature fluorination |

| Chlorosulfonylation + fluorination | Aromatic precursors | Chlorosulfonic acid, KF | Sulfolane/Acetonitrile | 70-170°C | Up to 88% | Sequential sulfonylation and fluorination |

| Direct fluorination of trichloromethoxybenzene | Trichloromethoxybenzene | HF | - | 100-110°C, 2.5-2.8 MPa | 72.6% | HF-based fluorination |

| Sulfonyl chloride route | Aromatic sulfonyl chlorides | KF | Sulfolane | 100-170°C | Up to 88% | Efficient for aromatic sulfonyl fluorides |

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic aromatic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Electrophilic aromatic substitution: Reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Substituted aromatics: Formed from electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride serves as a critical building block for the synthesis of pharmaceutical compounds. Its reactivity allows for the formation of sulfonamide derivatives, which have demonstrated significant biological activity.

- Anticancer Properties : Research indicates that derivatives of sulfonyl chlorides exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown to disrupt microtubule dynamics and induce apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PIB-SOs | HT-29 (Colon Carcinoma) | 0.5 - 1.0 | Microtubule disruption |

| CA-4 | M21 (Skin Melanoma) | 0.3 - 0.7 | Angiogenesis inhibition |

| Study Compound | MCF7 (Breast Carcinoma) | 0.2 - 0.5 | Apoptosis induction |

Organic Synthesis

The compound is extensively used in organic synthesis due to its unique functional groups that facilitate various chemical reactions.

- Reactivity : The sulfonyl chloride group acts as an electrophilic center, allowing for nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide derivatives and sulfonate esters.

- Synthesis of Complex Molecules : It is employed in the development of agrochemicals and other specialty chemicals, enhancing the efficiency of synthetic pathways.

Material Science

In material science, this compound is utilized in the development of advanced materials, particularly fluorinated polymers that exhibit unique properties such as increased thermal stability and chemical resistance.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, leading to interactions with nucleophilic sites on enzymes and receptors.

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of related compounds. For instance, certain derivatives may inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease, potentially preventing amyloid plaque formation.

Table 2: Neuroprotective Activity Against BACE1

| Compound Name | Activity | Effectiveness |

|---|---|---|

| Amino-5-[4-(difluoromethoxy)phenyl] | BACE1 Inhibition | High |

| Control Compound | No effect | None |

Alzheimer's Disease Model

In preclinical studies using transgenic mice models for Alzheimer's disease, compounds structurally related to this compound demonstrated significant reductions in amyloid plaque formation and improvements in cognitive function metrics.

Cancer Treatment Trials

Clinical trials evaluating similar sulfonyl chloride derivatives in patients with advanced cancers showed promising results regarding tumor size reduction and overall survival rates.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

Substituent Effects

- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) group in the main compound provides moderate electron withdrawal, facilitating sulfonamide bond formation. In contrast, 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride (CAS 1027345-07-8) features a stronger electron-withdrawing -SO₂CF₃ group, which may further accelerate reactions but increase steric hindrance .

Reactivity Trends

- 3-Chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) exhibits high reactivity due to the synergistic electron-withdrawing effects of -Cl and -F , making it suitable for rapid sulfonylation but less stable under ambient conditions .

- The ethylhexanamido group in 4-(2-Ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride increases lipophilicity, favoring membrane permeability in biological systems but reducing aqueous solubility .

Key Research Findings

Reactivity Hierarchy : Trifluoromethylsulfonyl-substituted derivatives (e.g., CAS 1027345-07-8) demonstrate the highest reactivity in sulfonylation reactions, followed by chloro-fluoro analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) .

Steric vs. Electronic Effects : Bulky substituents (e.g., benzyloxy) reduce reactivity despite favorable electronic profiles, highlighting a trade-off in molecular design .

Market Trends : The discontinuation of this compound suggests a shift toward more stable or application-specific analogs like ethylhexanamido derivatives .

Actividad Biológica

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHClFOS

- Molecular Weight : 232.63 g/mol

- Structure : The compound features a sulfonyl chloride group attached to a fluorinated benzene ring, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of sulfonyl chlorides exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PIB-SOs (related sulfonyl derivatives) | HT-29 (Colon Carcinoma) | 0.5 - 1.0 | Microtubule disruption |

| CA-4 (Combretastatin A-4) | M21 (Skin Melanoma) | 0.3 - 0.7 | Angiogenesis inhibition |

| Compound from study | MCF7 (Breast Carcinoma) | 0.2 - 0.5 | Apoptosis induction |

Neuroprotective Effects

Another significant area of research involves the compound's potential neuroprotective effects. A study highlighted that related compounds could inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. This inhibition may prevent the formation of amyloid plaques, thereby offering therapeutic benefits for neurodegenerative disorders .

Table 2: Neuroprotective Activity Against BACE1

| Compound Name | Activity | Effectiveness |

|---|---|---|

| Amino-5-[4-(difluoromethoxy)phenyl] | BACE1 Inhibition | High |

| Control Compound | No effect | None |

Case Studies

- Alzheimer's Disease Model : In a preclinical study using transgenic mice models for Alzheimer's disease, compounds structurally related to this compound demonstrated significant reductions in amyloid plaque formation and improvements in cognitive function metrics .

- Cancer Treatment Trials : Clinical trials evaluating the efficacy of similar sulfonyl chloride derivatives in patients with advanced cancers showed promising results in terms of tumor size reduction and overall survival rates .

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride, and how can intermediates be optimized?

Synthesis typically involves introducing fluorinated groups to a benzene ring followed by sulfonation. A plausible route starts with 4-(difluoromethoxy)-3-fluoroaniline (CAS 1003865-65-3, ), which undergoes diazotization and subsequent treatment with sulfur dioxide/chlorine to yield the sulfonyl chloride. Optimization may focus on controlling reaction temperature (<5°C) to minimize byproducts and using anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm molecular weight (expected m/z ~254 for [M]⁺) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook protocols for fluorinated sulfonyl chlorides .

- Nuclear Magnetic Resonance (NMR): NMR is essential for resolving difluoromethoxy (-OCFH) and aromatic fluorine signals. and NMR should confirm substituent positions .

- Infrared (IR) Spectroscopy: Key peaks include S=O stretching (~1370 cm) and C-F vibrations (1000-1300 cm) .

Q. How should researchers handle stability and storage challenges?

This compound is moisture-sensitive due to the sulfonyl chloride group. Store under inert gas (e.g., argon) at -20°C in amber glass vials. Use anhydrous solvents (e.g., dichloromethane) for reactions, and follow ECHA safety guidelines for corrosive substances .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated sulfonyl chlorides?

Discrepancies in reaction yields or selectivity may arise from competing hydrolysis or electrophilic pathways. Systematic studies under varying conditions (e.g., solvent polarity, temperature) are recommended. Computational tools (e.g., DFT) can model transition states to predict regioselectivity in nucleophilic substitutions .

Q. How can this compound be utilized in medicinal chemistry or materials science?

- Drug Discovery: The sulfonyl chloride group enables coupling with amines to form sulfonamides, a common pharmacophore. For example, derivatives of garenoxacin (CAS 194804-75-6, ) use similar fluorinated scaffolds for antibacterial activity.

- Polymer Chemistry: It may act as a crosslinker in sulfonated polymers for proton-exchange membranes. Monitor thermal stability (TGA/DSC) and sulfonation efficiency (titration) .

Q. What mechanistic insights are needed for its reactivity under catalytic conditions?

Investigate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids. Kinetic studies can elucidate whether the difluoromethoxy group acts as an electron-withdrawing substituent, affecting oxidative addition rates. Compare with 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride (CAS sc-346631, ) to isolate electronic vs. steric effects.

Methodological Considerations

Q. How can researchers ensure reproducibility in spectral data?

Q. What computational tools are suitable for predicting reactivity?

Density Functional Theory (DFT) packages (e.g., Gaussian, ORCA) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) may assess solvation effects on hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.